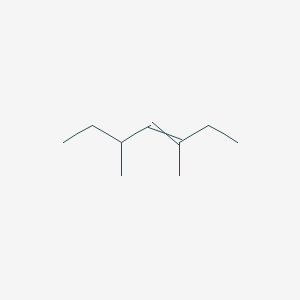

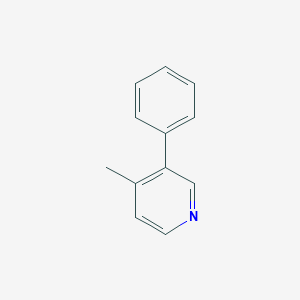

![molecular formula C6H13NNaO3S3 B097558 Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate CAS No. 18880-36-9](/img/structure/B97558.png)

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

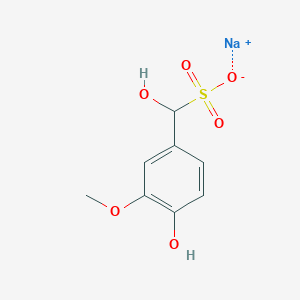

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate is a useful research compound. Its molecular formula is C6H13NNaO3S3 and its molecular weight is 266.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Emerging Solutions in Sodium Metal Anodes

Sodium metal anodes are crucial in the development of sodium-metal batteries (SMBs), including sodium sulfur and sodium selenium batteries, due to their energy storage capabilities. The challenges for sodium-metal systems, such as unstable solid electrolyte interphase and dendrite growth, are being addressed through improved electrolytes, interfacial engineering, electrode architectures, and alloy design. For instance, ethers and glymes have shown stable plating-stripping of sodium, and solid-state electrolytes like sodium superionic conductor (NASICON) offer promising solutions to SMBs, highlighting the importance of understanding sodium's electrochemical behavior and devising innovative solutions to enhance battery performance (Lee et al., 2019).

Chelation Therapy in Metal Intoxications

The compound has been linked to the treatment of heavy metal intoxications, such as mercury and lead, through chelation therapy. Compounds like 2,3-dimercapto-propanesulphonate (DMPS) are effective in mobilizing mercury and lead deposits into the urine, highlighting its significance in medical treatments for heavy metal detoxification (Cao et al., 2015).

Advances in Sodium-Ion Battery Cathodes

Fluorophosphate cathodes, with potential competitive advantages over conventional lithium-ion cathodes, are part of research into sodium-ion batteries. These studies focus on overcoming limitations in sodium extraction and enhancing battery performance, demonstrating the importance of research into new materials and mechanisms for energy storage technologies (Dacek et al., 2016).

Role in Heparinoid Medication

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate derivatives, such as propylene glycol alginate sodium sulfate (PSS), have shown efficacy in treating and preventing cardiovascular diseases. PSS, derived from marine polysaccharides, underscores the potential of sodium-based compounds in pharmaceutical applications, offering low-cost, effective treatment options (Zeng et al., 2016).

Mechanism of Action

Target of Action

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate, also known as sodium 3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonate, primarily targets the copper ions in electroplating baths . The compound is used as a brightener in copper electroplating, indicating its role in interacting with copper ions to enhance the brightness and ductility of the deposited copper layers .

Mode of Action

The compound acts as a brightener in the copper electroplating process . It interacts with copper ions, enhancing the brightness and ductility of the deposited copper layers

Biochemical Pathways

The compound is involved in the electroplating process , specifically in copper plating .

Result of Action

The primary result of the compound’s action is the production of bright, flat, and ductile copper layers in electroplating processes . It enhances the aesthetic and physical properties of the copper layers, making them more suitable for various industrial applications, including automotive parts and semiconductors .

Action Environment

The efficacy and stability of this compound are likely influenced by various environmental factors in the electroplating bath, such as pH, temperature, and the concentration of other constituents . .

Biochemical Analysis

Biochemical Properties

It is known to play a role in copper electroplating, suggesting it may interact with metal ions and other molecules involved in this process .

Cellular Effects

Its role in copper electroplating suggests it may influence cellular processes related to metal ion transport and homeostasis .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate can be achieved through the reaction of 3-chloropropanesulfonyl chloride with sodium dimethylthiocarbamoyl sulfide.", "Starting Materials": ["3-chloropropanesulfonyl chloride", "sodium dimethylthiocarbamoyl sulfide"], "Reaction": [ "Add 3-chloropropanesulfonyl chloride to a solution of sodium dimethylthiocarbamoyl sulfide in anhydrous tetrahydrofuran", "Stir the reaction mixture at room temperature for 24 hours", "Filter the resulting mixture to remove any unreacted solids", "Concentrate the filtrate under reduced pressure", "Dissolve the resulting solid in water and adjust the pH to 7-8 using sodium hydroxide", "Extract the aqueous solution with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the final product, Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate" ] } | |

CAS No. |

18880-36-9 |

Molecular Formula |

C6H13NNaO3S3 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate |

InChI |

InChI=1S/C6H13NO3S3.Na/c1-7(2)6(11)12-4-3-5-13(8,9)10;/h3-5H2,1-2H3,(H,8,9,10); |

InChI Key |

STQBEKPKIFFFHP-UHFFFAOYSA-N |

Isomeric SMILES |

CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+] |

SMILES |

CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CN(C)C(=S)SCCCS(=O)(=O)O.[Na] |

| 18880-36-9 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

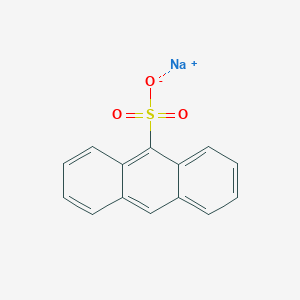

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)